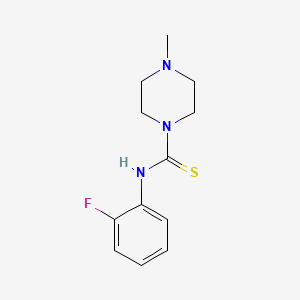
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide, also known as FMPCT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPCT belongs to the class of piperazine derivatives, which are known for their pharmacological activities such as analgesic, anti-inflammatory, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. One of the major research areas is its anti-cancer properties. Studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been investigated for its analgesic and anti-inflammatory properties. Studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of enzymes involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylase, an enzyme that is involved in the regulation of gene expression. By inhibiting these enzymes, this compound can induce cell death in cancer cells and reduce pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has some limitations. It is insoluble in water, which can make it difficult to administer in animal studies. Additionally, this compound can have off-target effects, which can complicate its interpretation in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, the mechanism of action of this compound needs to be further elucidated to identify potential targets for drug development. Finally, more studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its anti-cancer, analgesic, and anti-inflammatory properties make it a promising candidate for drug development. The synthesis method of this compound is well-established, and its mechanism of action is being investigated. However, more studies are needed to fully understand the biochemical and physiological effects of this compound and to identify potential targets for drug development.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-4-methyl-1-piperazinecarbothioamide involves the reaction between 2-fluorobenzaldehyde and 4-methylpiperazine in the presence of thioamide. The reaction proceeds in the presence of a Lewis acid catalyst, such as zinc chloride, to yield this compound as the final product. The synthesis method of this compound has been reported in several scientific journals, and the yield of the reaction can be optimized by varying the reaction conditions.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3S/c1-15-6-8-16(9-7-15)12(17)14-11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVLSFWVOFKIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)


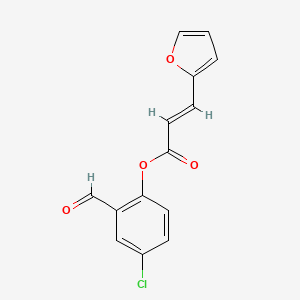
![2-(4-fluorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5864800.png)
![2-chloro-6-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5864804.png)

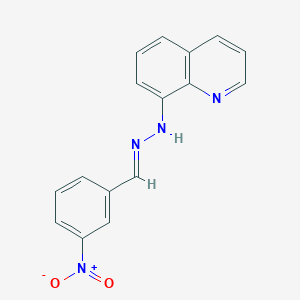
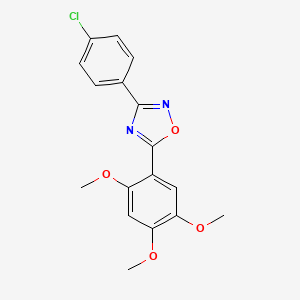
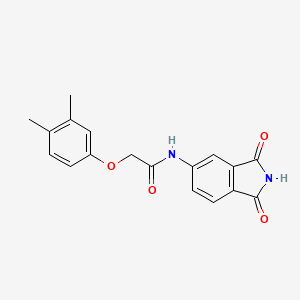
![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)
![3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)
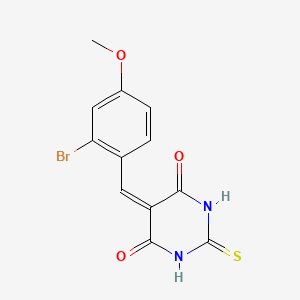
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5864847.png)